A.,.

Description

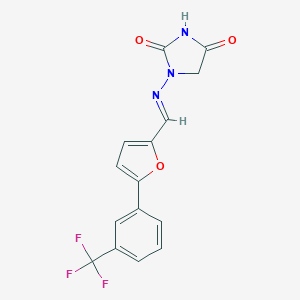

The exact mass of the compound 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality A.,. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A.,. including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16118-19-7 |

|---|---|

Molecular Formula |

C15H10F3N3O3 |

Molecular Weight |

337.25 g/mol |

IUPAC Name |

1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C15H10F3N3O3/c16-15(17,18)10-3-1-2-9(6-10)12-5-4-11(24-12)7-19-21-8-13(22)20-14(21)23/h1-7H,8H2,(H,20,22,23)/b19-7+ |

InChI Key |

VRYHPJFTKIBSCP-FBCYGCLPSA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |

Other CAS No. |

16118-19-7 |

Synonyms |

1-[[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]methylene]amino]-2,4-imidazolidinedione |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CRISPR-Cas9 Gene Editing: A Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of the CRISPR-Cas9 system, detailing its molecular mechanics, experimental workflows, and quantitative considerations for precise genome engineering.

Introduction

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) has revolutionized the field of genetic engineering.[1][2] This powerful gene-editing tool, adapted from a bacterial adaptive immune system, offers a relatively simple, highly efficient, and versatile method for targeted genome modification.[3] Its profound impact is felt across basic research, drug discovery, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core mechanism of CRISPR-Cas9, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular components, the intricacies of DNA cleavage and repair, detailed experimental protocols, and quantitative data to inform experimental design and interpretation.

The Molecular Machinery of CRISPR-Cas9

The CRISPR-Cas9 system is elegantly simple in its composition, primarily consisting of two key molecules: the Cas9 nuclease and a guide RNA (gRNA).[1]

-

Cas9 Nuclease: Often referred to as "molecular scissors," the Cas9 protein is an RNA-guided DNA endonuclease.[1] The most commonly used Cas9 is derived from Streptococcus pyogenes (SpCas9). It possesses two distinct nuclease domains, HNH and RuvC-like, which are responsible for cleaving the two strands of the target DNA, creating a double-strand break (DSB).[4]

-

Guide RNA (gRNA): The gRNA is a synthetic RNA molecule, typically around 100 nucleotides in length, that directs the Cas9 nuclease to a specific target sequence in the genome.[1] It is a chimeric molecule composed of two parts:

-

CRISPR RNA (crRNA): A 17-20 nucleotide sequence at the 5' end that is complementary to the target DNA sequence. This sequence determines the specificity of the editing event.

-

trans-activating crRNA (tracrRNA): A scaffold sequence that binds to the Cas9 protein, forming a functional ribonucleoprotein (RNP) complex.[5]

-

For cleavage to occur, the target DNA sequence must be immediately followed by a short, specific sequence known as the Protospacer Adjacent Motif (PAM) . For SpCas9, the PAM sequence is typically NGG, where 'N' can be any nucleotide.[6] The Cas9-gRNA complex first recognizes and binds to the PAM sequence, and then unwinds the DNA to check for complementarity with the crRNA sequence. If a sufficient match is found, the nuclease domains of Cas9 are activated to cleave the DNA.

The Gene Editing Process: Cleavage and Repair

The central event in CRISPR-Cas9 gene editing is the creation of a DSB at the target locus. The cell's natural DNA repair mechanisms are then harnessed to introduce the desired genetic modification. Two major pathways are involved in repairing these breaks: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[7][8]

Non-Homologous End Joining (NHEJ)

NHEJ is the predominant and more efficient of the two repair pathways.[9] It is an error-prone mechanism that ligates the broken ends of the DNA back together. This process often results in small random insertions or deletions of nucleotides, collectively known as indels .[8] These indels can cause a frameshift mutation, leading to the production of a non-functional truncated protein, effectively "knocking out" the target gene.

Homology-Directed Repair (HDR)

HDR is a less frequent but more precise repair mechanism that uses a homologous DNA template to repair the DSB.[7] This pathway is primarily active in the S and G2 phases of the cell cycle.[10] Researchers can exploit this pathway by introducing an exogenous DNA donor template containing the desired genetic modification, flanked by sequences homologous to the regions upstream and downstream of the cleavage site. This allows for precise edits, such as the insertion of a specific gene, the correction of a point mutation, or the introduction of a reporter tag.[7]

The choice between NHEJ and HDR is a critical consideration in experimental design, as it dictates the outcome of the gene-editing experiment.

Quantitative Data in CRISPR-Cas9 Gene Editing

The efficiency of CRISPR-Cas9 editing can be influenced by various factors, including the choice of Cas9 variant, the design of the gRNA, and the relative activities of the NHEJ and HDR pathways. The following tables summarize key quantitative data to guide experimental design.

| Parameter | Wild-Type SpCas9 | High-Fidelity Cas9 Variants (e.g., eSpCas9, SpCas9-HF1) |

| On-Target Cleavage Efficiency | High | Generally comparable to or slightly lower than WT-SpCas9 |

| Off-Target Cleavage Events | Can be significant, with cleavage detected at sites with up to 3-4 mismatches | Significantly reduced, with some variants showing a >90% reduction in off-target events[11] |

| PAM Recognition | NGG | Can have more stringent PAM requirements |

Table 1: Comparison of Wild-Type and High-Fidelity Cas9 Variants. High-fidelity variants are engineered to reduce off-target effects while maintaining high on-target activity.

| Repair Pathway | Efficiency | Outcome | Key Considerations |

| NHEJ | High (up to 60% or more in some cell lines)[9] | Gene knockout (via indels) | Error-prone, outcome is stochastic. |

| HDR | Low (typically 0.5% - 20%)[9] | Precise gene editing (knock-in, point mutation correction) | Requires a donor template; efficiency is cell-cycle dependent and varies between cell types. |

Table 2: Comparison of NHEJ and HDR Repair Pathways. The efficiency of HDR is a significant limiting factor for precise gene editing applications.

| sgRNA Design Feature | Impact on On-Target Efficiency | Impact on Off-Target Effects |

| GC Content | Optimal range of 40-80% is generally preferred. | Can influence off-target binding. |

| Position of Mismatches | Mismatches in the "seed" region (8-12 bases proximal to the PAM) are less tolerated. | Mismatches closer to the PAM have a greater impact on reducing off-target cleavage.[11] |

| gRNA Self-folding | Stable secondary structures can reduce cleavage activity.[2] | Not a primary determinant of off-target specificity. |

Table 3: Influence of sgRNA Design on Editing Efficiency and Specificity. Careful design of the sgRNA is crucial for maximizing on-target activity and minimizing off-target effects.

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical CRISPR-Cas9 workflow.

Experimental Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells via RNP Electroporation

This protocol describes the delivery of Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex into mammalian cells using electroporation, a highly efficient method for transient expression that can reduce off-target effects.

Materials:

-

HEK293T cells (or other mammalian cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Purified SpCas9 protein

-

Synthetic gRNA (crRNA and tracrRNA or single guide RNA)

-

Electroporation buffer

-

Electroporation cuvettes

-

Electroporator

Procedure:

-

Cell Culture: Culture HEK293T cells in complete medium to ~70-80% confluency.

-

gRNA and Cas9 RNP Complex Formation:

-

Resuspend synthetic crRNA and tracrRNA to a final concentration of 100 µM in nuclease-free duplex buffer.

-

Mix equal molar amounts of crRNA and tracrRNA.

-

Incubate at 95°C for 5 minutes, then cool to room temperature to form the gRNA duplex.

-

Combine the gRNA duplex with Cas9 protein at a 1.2:1 molar ratio (gRNA:Cas9).

-

Incubate at room temperature for 10-20 minutes to allow RNP complex formation.[12]

-

-

Cell Preparation for Electroporation:

-

Aspirate the culture medium and wash the cells with PBS.

-

Trypsinize the cells and resuspend in complete medium.

-

Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in the appropriate electroporation buffer at a concentration of 1 x 10^6 cells per 20 µL.

-

-

Electroporation:

-

Add the pre-formed RNP complex to the cell suspension and gently mix.

-

Transfer the cell/RNP mixture to an electroporation cuvette.

-

Electroporate the cells using a pre-optimized program for the specific cell line.

-

Immediately after electroporation, add pre-warmed complete medium to the cuvette and transfer the cells to a culture plate.[13]

-

-

Post-Electroporation Culture:

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

Change the medium after 24 hours.

-

Harvest cells for analysis 48-72 hours post-transfection.

-

Experimental Protocol 2: Surveyor Nuclease Assay for Indel Detection

The Surveyor assay is a simple and rapid method to detect the presence of indels in a population of cells following CRISPR-Cas9 editing.

Materials:

-

Genomic DNA from edited and control cells

-

High-fidelity DNA polymerase

-

Primers flanking the target region

-

Surveyor Nuclease and Enhancer S

-

10X Surveyor Nuclease Reaction Buffer

-

Stop Solution

-

Agarose gel and electrophoresis system

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from the edited and unedited control cell populations.

-

PCR Amplification:

-

Amplify a ~500-1000 bp region surrounding the target site using a high-fidelity DNA polymerase.

-

Verify the PCR product by agarose gel electrophoresis.

-

Purify the PCR product.[14]

-

-

Heteroduplex Formation:

-

Mix approximately 200-400 ng of the purified PCR product from the edited sample.

-

In a thermocycler, denature the PCR products at 95°C for 5 minutes.

-

Re-anneal the DNA by slowly cooling the reaction from 95°C to 25°C to allow the formation of heteroduplexes between wild-type and indel-containing DNA strands.[14]

-

-

Surveyor Nuclease Digestion:

-

Set up the digestion reaction by adding Surveyor Nuclease Reaction Buffer, Surveyor Nuclease, and Enhancer S to the annealed PCR product.

-

Incubate at 42°C for 20-60 minutes.

-

Stop the reaction by adding the Stop Solution.[14]

-

-

Analysis:

-

Resolve the digested products on a 2% agarose gel.

-

The presence of cleaved fragments of the expected sizes indicates the presence of indels.

-

The percentage of indels can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.[14]

-

Experimental Protocol 3: Western Blot for Validation of Protein Knockout

Western blotting is used to confirm the functional consequence of a gene knockout at the protein level.

Materials:

-

Cell lysates from edited and control cells

-

Protein quantitation assay (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis system

-

Transfer buffer and blotting system (nitrocellulose or PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantitation:

-

Lyse the edited and control cells in a suitable lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples.

-

Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[15]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[16]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

The absence or significant reduction of the target protein band in the edited cell lysate compared to the control confirms a successful knockout.[6]

-

Probe the same membrane with a loading control antibody to ensure equal protein loading across all lanes.[3]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CRISPR-Cas9 gene editing is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

DNA Damage Response Signaling Pathway

Upon Cas9-induced DSB, the cell activates a complex signaling cascade known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair. Key players in this pathway include the kinases ATM and ATR.[17]

References

- 1. Quantitative characterization of on-target and off-target... [bioskryb.com]

- 2. News: New Study Explains Why gRNA Efficiency Varies at On- and Off Target Sites - CRISPR Medicine [crisprmedicinenews.com]

- 3. researchgate.net [researchgate.net]

- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. invivobiosystems.com [invivobiosystems.com]

- 8. HDR vs. NHEJ: CRISPR Gene Editing Techniques | ZeClinics CRO [zeclinics.com]

- 9. researchgate.net [researchgate.net]

- 10. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 3.4.1. Luciferase gene editing: indel detection with the Surveyor nuclease assay [bio-protocol.org]

- 15. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]

- 16. Video: Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells [jove.com]

- 17. m.youtube.com [m.youtube.com]

The Genesis of a Genomic Revolution: A Technical Guide to the Discovery and History of the CRISPR-Cas9 System

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system represents a watershed moment in the annals of biotechnology. This RNA-guided gene-editing tool, lauded for its precision, efficiency, and versatility, has irrevocably transformed the landscape of biological research and opened unprecedented avenues for therapeutic development. Its journey from an obscure bacterial defense mechanism to a Nobel Prize-winning technology is a testament to decades of scientific inquiry, serendipitous discoveries, and ingenious engineering. This in-depth guide provides a technical chronicle of the pivotal discoveries and the history of the CRISPR-Cas9 system, offering a granular look at the key experiments, quantitative data, and the intricate molecular pathways that underpin this revolutionary technology.

I. The Dawn of Discovery: Unraveling the CRISPR Locus

The story of CRISPR-Cas9 begins not with a flash of insight, but with the patient observation of peculiar repeating sequences within microbial genomes.

Initial Observations of Repeating Sequences

In 1987, a team of Japanese scientists led by Yoshizumi Ishino at Osaka University made a curious discovery while studying the iap gene in Escherichia coli. They noted a series of 29-nucleotide repeats, interspersed with non-repetitive sequences, now known as spacers.[1][2] This unusual arrangement was a departure from typical genomic structures. A few years later, in 1993, Francisco Mojica, a scientist at the University of Alicante in Spain, independently identified similar repeating structures in the archaeon Haloferax mediterranei. Mojica's persistent investigation into these sequences across numerous microbes throughout the 1990s was instrumental. By 2000, he had identified these repeating motifs in 20 different microbial species, suggesting a widespread biological significance. He initially termed them "Short Regularly Spaced Repeats" (SRSRs). In 2002, in correspondence with Ruud Jansen, Mojica proposed the acronym CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), which was first published by Jansen's group.[3]

The Viral Connection: A Hypothesis of Immunity

A major breakthrough came in the early 2000s when Francisco Mojica and, independently, others, noticed that the spacer sequences were often identical to fragments of viral (bacteriophage) and plasmid DNA.[4] This led Mojica to hypothesize in 2005 that the CRISPR system functions as an adaptive immune system in prokaryotes, a "genetic memory" of past infections.[4] This hypothesis was experimentally validated in 2007 by a team led by Philippe Horvath at Danisco, who demonstrated that Streptococcus thermophilus could acquire resistance to a specific bacteriophage by integrating a snippet of the phage's DNA into its CRISPR locus.[4]

The Discovery of Cas Genes

In 2002, Jansen's group also identified a set of genes consistently found near the CRISPR loci, which they named cas (CRISPR-associated) genes.[3] The predicted functions of the Cas proteins, some of which resembled nucleases and helicases, further bolstered the hypothesis of a defense mechanism. Subsequent research by several groups began to elucidate the functions of these proteins in the CRISPR-Cas system.

II. The Core Machinery: The Type II CRISPR-Cas9 System

The focus of this guide is the Type II CRISPR-Cas system, which is the most widely adapted for genome editing. Its relative simplicity, relying on a single protein, Cas9, for the interference step, made it an attractive candidate for engineering.

The functionality of the Type II CRISPR-Cas9 system can be understood through three key stages:

-

Spacer Acquisition (Adaptation): The bacterium integrates a new spacer derived from invading DNA into its CRISPR array.

-

crRNA Biogenesis (Expression): The CRISPR array is transcribed and processed to generate mature CRISPR RNAs (crRNAs).

-

Interference: The crRNA guides the Cas9 protein to the corresponding target sequence in the invading DNA, leading to its cleavage.

Spacer Acquisition: Building the Genetic Memory

The process of integrating new spacers into the CRISPR locus is the adaptive cornerstone of this immune system.

-

Key Proteins: Cas1 and Cas2 are universally conserved in CRISPR-Cas systems and are essential for spacer acquisition.

-

Mechanism: When a bacteriophage injects its DNA into a bacterium, the Cas1-Cas2 complex recognizes and excises a short segment of the foreign DNA, known as a protospacer. A crucial element in this recognition is the Protospacer Adjacent Motif (PAM), a short sequence (typically 2-6 base pairs) flanking the protospacer in the invading DNA.[2] The Cas1-Cas2 complex then integrates this protospacer into the CRISPR array, typically at the leader end. This new spacer is then flanked by a new copy of the repeating sequence.

References

The Architect of Specificity: A Technical Guide to Guide RNA in CRISPR-Cas9 Targeting

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 has irrevocably altered the landscape of genetic engineering, offering a powerful and precise tool for genome manipulation. At the heart of this revolutionary technology lies the guide RNA (gRNA), a short synthetic RNA molecule that serves as the targeting mechanism, directing the Cas9 nuclease to a specific genomic locus. The programmability and specificity of the gRNA are the cornerstones of the CRISPR-Cas9 system's utility, making a deep understanding of its function and design paramount for any researcher in the life sciences. This in-depth technical guide delineates the core principles of gRNA structure and function, provides detailed experimental protocols for its use, and presents quantitative data to inform optimal experimental design.

The Core Components and Mechanism of gRNA-Mediated Targeting

The CRISPR-Cas9 system's targeting specificity is conferred by a ribonucleoprotein (RNP) complex, which consists of the Cas9 endonuclease and a guide RNA.[1][2] In the most commonly used system derived from Streptococcus pyogenes, the gRNA is a single-guide RNA (sgRNA), an engineered fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[3][4]

-

crRNA (CRISPR RNA): This portion contains a 17-20 nucleotide "spacer" sequence at its 5' end, which is complementary to the target DNA sequence.[3][5] This spacer sequence is the primary determinant of the target site.

-

tracrRNA (trans-activating crRNA): This component acts as a scaffold, binding to the Cas9 protein and facilitating the formation of the functional RNP complex.[3][6] It forms a characteristic stem-loop structure that is crucial for Cas9 recognition.[3]

The targeting process is initiated by the Cas9-gRNA complex scanning the genomic DNA for a specific short DNA sequence known as the Protospacer Adjacent Motif (PAM).[7][8] For S. pyogenes Cas9, the PAM sequence is typically 5'-NGG-3', where 'N' can be any nucleotide.[9] Upon recognition of a PAM sequence, the Cas9 protein unwinds the adjacent DNA duplex, allowing the gRNA spacer sequence to hybridize with the complementary target DNA strand. If the base pairing between the gRNA spacer and the target DNA is successful, a conformational change is induced in the Cas9 protein, activating its nuclease domains (HNH and RuvC) to cleave both strands of the DNA, typically 3-4 base pairs upstream of the PAM sequence.[6]

References

- 1. What Is Guide RNA (gRNA)? Definitions & Applications [excedr.com]

- 2. Frontiers | Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells [frontiersin.org]

- 3. Guide RNA - Wikipedia [en.wikipedia.org]

- 4. Utilizing Directed Evolution to Interrogate and Optimize CRISPR/Cas Guide RNA Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biostate.ai [biostate.ai]

- 6. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]

- 7. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. genscript.com [genscript.com]

Unraveling the Distinction: A Technical Guide to CRISPR and the Cas9 Protein

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR technology has undeniably revolutionized the landscape of genetic engineering, offering unprecedented precision and ease in manipulating the blueprint of life. However, for those delving into the intricacies of this powerful tool, a clear understanding of its fundamental components is paramount. This in-depth technical guide aims to elucidate the core distinction between the CRISPR system and the Cas9 protein, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings, provide quantitative insights into its efficiency, and detail key experimental protocols.

Delineating the Concepts: CRISPR vs. Cas9

At its core, the distinction is that of a system versus a single, albeit crucial, component.

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) is the name given to a family of DNA sequences found in the genomes of prokaryotic organisms like bacteria and archaea.[1][2] These sequences are a key part of a prokaryotic adaptive immune system, serving as a genetic memory of past encounters with foreign invaders, such as bacteriophages.[1] The CRISPR locus in a bacterial genome is characterized by an array of short, repeated DNA sequences separated by unique "spacer" sequences.[1] These spacers are fragments of DNA from previous invaders and are transcribed into CRISPR RNA (crRNA).

Cas9 (CRISPR-associated protein 9) , on the other hand, is an enzyme—specifically, a nuclease—that is guided by the crRNA to a specific target DNA sequence.[1][3] Think of Cas9 as the molecular scissors, and the CRISPR-derived RNA as the GPS directing those scissors to the precise location for a cut.[3] While Cas9 is the most well-known and widely used Cas protein, it is important to note that the CRISPR system encompasses a variety of other Cas proteins (e.g., Cas12a/Cpf1, Cas13) with different properties and functions.[4]

In essence, CRISPR is the adaptive immune system's library of past infections, while Cas9 is the executive protein that uses information from that library to neutralize threats. In the context of gene editing, scientists have repurposed this natural system by designing synthetic guide RNAs (gRNAs) that direct the Cas9 protein to virtually any desired DNA sequence in a genome.[5]

The CRISPR-Cas9 Mechanism of Action

The engineered CRISPR-Cas9 system for genome editing consists of two primary components:

-

Cas9 Protein: A DNA endonuclease that introduces a double-strand break (DSB) in the target DNA.[1]

-

Single Guide RNA (sgRNA): A synthetic RNA molecule that is a fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA). The sgRNA contains a user-defined ~20 nucleotide spacer sequence that is complementary to the target DNA sequence and a scaffold sequence that binds to the Cas9 protein.[6]

The process of CRISPR-Cas9 mediated gene editing can be broken down into the following key steps:

-

Complex Formation: The Cas9 protein binds to the sgRNA to form a ribonucleoprotein (RNP) complex.[6]

-

Target Recognition: The Cas9-sgRNA complex scans the DNA for a specific short DNA sequence known as a Protospacer Adjacent Motif (PAM). For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[5]

-

DNA Binding and Unwinding: Upon recognition of a PAM sequence, the Cas9 protein unwinds the adjacent DNA double helix.

-

Target Hybridization: The spacer sequence of the sgRNA hybridizes with the complementary strand of the target DNA.

-

DNA Cleavage: If the sgRNA spacer sequence is a perfect match to the target DNA, a conformational change in the Cas9 protein activates its two nuclease domains (HNH and RuvC-like), which then cleave the two strands of the DNA, creating a double-strand break (DSB).[7][8]

-

DNA Repair: The cell's natural DNA repair machinery is then activated to repair the DSB. This repair can occur through one of two major pathways:

-

Non-Homologous End Joining (NHEJ): This is an error-prone repair pathway that often results in small insertions or deletions (indels) at the cleavage site. These indels can disrupt the reading frame of a gene, leading to a functional gene knockout.

-

Homology-Directed Repair (HDR): In the presence of a donor DNA template with sequences homologous to the regions flanking the DSB, the cell can use this template to precisely repair the break. This pathway can be exploited to introduce specific nucleotide changes, insert new genes, or correct mutations.

-

Caption: The CRISPR-Cas9 gene editing workflow.

Quantitative Analysis of CRISPR-Cas9 Performance

The efficiency and specificity of CRISPR-Cas9 are critical parameters for any gene editing experiment. Below are tables summarizing quantitative data on these aspects.

Table 1: Gene Editing Efficiency of Different CRISPR-Cas9 Delivery Methods

| Delivery Method | Cargo | Cell Type | On-Target Editing Efficiency (%) | Reference |

| Physical | ||||

| Electroporation | RNP | Induced Pluripotent Stem Cells | 87 | [9] |

| Electroporation | RNP | Jurkat T cells | 94 | [9] |

| Electroporation | Plasmid DNA | Induced Pluripotent Stem Cells | 20 | [9] |

| Electroporation | Cas9 mRNA/sgRNA | Induced Pluripotent Stem Cells | 32 | [9] |

| Microinjection | Cas9 mRNA/sgRNA | Mouse Zygotes | High (not quantified) | [9] |

| Microfluidics | RNP | Breast Cancer Cells (SK-BR-3) | ~90 | [10] |

| Non-viral | ||||

| Lipid Nanoparticles | Plasmid DNA | Various Mammalian Cell Lines | 40% higher than Lipofectamine 3000 | [10] |

| Cell-Penetrating Peptides | RNP | HeLa, HEK293T, Fibroblasts | 2.3 - 16 | [10] |

| Viral | ||||

| Adeno-Associated Virus (AAV) | Plasmid DNA | Varies | Varies | |

| Lentivirus | Plasmid DNA | Varies | Varies |

Table 2: Comparison of On-Target and Off-Target Cleavage Assessment Methods

| Method | Principle | Throughput | Quantitative? | Key Advantages | Key Limitations | Reference |

| T7 Endonuclease I (T7EI) Assay | Mismatch cleavage of heteroduplex DNA | Low | Semi-quantitative | Simple, inexpensive | Insensitive to low indel frequencies, not suitable for single-cell clones | [11] |

| Sanger Sequencing with TIDE/ICE Analysis | Decomposition of Sanger sequencing traces | Medium | Yes | Quantitative, provides indel spectrum | Relies on high-quality sequencing data, less sensitive for complex edits | [11] |

| Next-Generation Sequencing (NGS) | Deep sequencing of amplicons | High | Yes | Highly sensitive and quantitative, detailed indel analysis | Higher cost and more complex data analysis | [12] |

| GUIDE-seq | In vivo incorporation of dsODN tags at DSBs | High | Yes (for off-targets) | Unbiased, genome-wide off-target detection in living cells | Requires tag integration, may not capture all off-target events | [13] |

| CIRCLE-seq | In vitro digestion of genomic DNA with Cas9-RNP | High | Yes (for off-targets) | Highly sensitive, cell-free | In vitro results may not perfectly reflect in vivo off-target sites | [13] |

| Droplet Digital PCR (ddPCR) | Partitioning of samples into thousands of droplets | Medium | Yes | Highly precise and quantitative for specific alleles | Requires specific probes, not suitable for unknown mutations | [11] |

Detailed Experimental Protocols

This section provides an overview of key experimental protocols. For detailed, step-by-step instructions, it is crucial to consult the original publications and manufacturer's protocols.

Protocol: Guide RNA Design and Synthesis

-

Target Site Selection:

-

Identify the target gene or genomic region of interest.

-

Scan the sequence for PAM sites (5'-NGG for SpCas9).

-

Select a 20-nucleotide target sequence immediately upstream of the PAM.

-

Use online design tools (e.g., CHOPCHOP, Synthego's design tool) to predict on-target efficiency and potential off-target sites.[6] Key considerations include GC content (40-80%) and minimizing mismatches to potential off-target loci.[6]

-

-

gRNA Synthesis:

-

Plasmid-based expression: Synthesize two complementary oligonucleotides encoding the target sequence. Anneal and ligate them into a gRNA expression vector. Transform the plasmid into competent E. coli for amplification and purification.

-

In vitro transcription: Generate a DNA template containing a T7 RNA polymerase promoter followed by the gRNA sequence. Use a T7 RNA polymerase kit to transcribe the gRNA in vitro. Purify the resulting RNA.[6]

-

Synthetic gRNA: Order chemically synthesized, modified sgRNAs from commercial vendors. This approach offers high purity and can incorporate modifications to enhance stability and efficiency.[6]

-

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells

-

Cell Culture: Culture the target mammalian cell line under standard conditions to ensure optimal health and transfection efficiency. For difficult-to-transfect cells, consider lentiviral delivery.[14]

-

Delivery of CRISPR-Cas9 Components:

-

Transfection: Co-transfect the Cas9 expression plasmid and the gRNA expression plasmid into the cells using a suitable transfection reagent (e.g., Lipofectamine). Alternatively, transfect a single plasmid co-expressing both components. For a DNA-free approach, deliver Cas9 protein and synthetic gRNA as a ribonucleoprotein (RNP) complex via electroporation.[15]

-

Transduction: Package the Cas9 and gRNA expression cassettes into lentiviral particles. Transduce the target cells with the lentivirus.[14]

-

-

Selection and Clonal Isolation:

-

If using a plasmid with a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for successfully transfected/transduced cells.

-

Perform single-cell sorting via fluorescence-activated cell sorting (FACS) or limiting dilution to isolate individual clones.[16]

-

-

Verification of Gene Knockout:

-

Genomic DNA Extraction: Isolate genomic DNA from the expanded single-cell clones.

-

PCR Amplification: Amplify the target region from the genomic DNA.

-

Indel Analysis:

-

Mismatch Cleavage Assay (T7EI or Surveyor): Denature and re-anneal the PCR products. Mismatches in heteroduplexes formed between wild-type and edited DNA will be cleaved by the enzyme, which can be visualized on an agarose gel.[12]

-

Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR products and analyze the resulting chromatograms using online tools to quantify indel frequencies.[11]

-

Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform deep sequencing of the PCR amplicons to identify and quantify the full spectrum of indels.[12]

-

-

Protein Level Analysis (Western Blot): Confirm the absence of the target protein in the knockout clones by Western blot analysis.

-

Caption: A typical workflow for generating a gene knockout.

Protocol: CRISPR Screening

CRISPR screens are powerful tools for identifying genes involved in a particular phenotype on a genome-wide scale.

-

Library Design and Preparation:

-

Design a library of sgRNAs targeting a set of genes (e.g., the entire genome, a specific gene family). Typically, multiple sgRNAs are designed per gene to ensure robust knockout.

-

Synthesize the sgRNA library as a pool of oligonucleotides.

-

Clone the pooled sgRNAs into a lentiviral vector.

-

-

Lentiviral Library Production: Transfect the pooled lentiviral plasmid library into packaging cells (e.g., HEK293T) along with packaging and envelope plasmids to produce a high-titer lentiviral library.

-

Cell Transduction and Selection:

-

Transduce the target cell population with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

-

Select for transduced cells using an appropriate antibiotic.

-

-

Phenotypic Screen:

-

Apply a selective pressure to the cell population. This could be treatment with a drug, exposure to a pathogen, or any other condition that allows for the selection of cells with a desired phenotype.

-

Collect cells that survive the selection (positive selection) or are depleted from the population (negative selection).

-

-

Identification of Enriched/Depleted sgRNAs:

-

Isolate genomic DNA from the selected and control cell populations.

-

Use PCR to amplify the sgRNA sequences from the genomic DNA.

-

Perform next-generation sequencing on the amplified sgRNAs.

-

Bioinformatically analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the selected population compared to the control. This allows for the identification of genes whose knockout confers the observed phenotype.

-

Caption: The major steps in a pooled CRISPR screen.

Conclusion

References

- 1. CRISPR - Wikipedia [en.wikipedia.org]

- 2. RNA - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. synthego.com [synthego.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies [mdpi.com]

- 12. google.com [google.com]

- 13. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]

- 15. Video: Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells [jove.com]

- 16. m.youtube.com [m.youtube.com]

The Protospacer Adjacent Motif (PAM) Sequence for SpCas9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use for modifying the genetic material of various organisms. At the heart of this system lies the Streptococcus pyogenes Cas9 (SpCas9) nuclease, guided by a single-guide RNA (sgRNA) to a specific genomic locus. However, the activity of SpCas9 is not solely determined by the sgRNA sequence; it is critically dependent on the presence of a short DNA sequence known as the Protospacer Adjacent Motif (PAM). This technical guide provides a comprehensive overview of the SpCas9 PAM sequence, its recognition mechanism, methods for its characterization, and its implications for CRISPR-based therapeutics and research.

The Canonical SpCas9 PAM Sequence and its Variants

The canonical PAM sequence recognized by wild-type SpCas9 is 5'-NGG-3', where 'N' can be any nucleotide.[1] This sequence must be present on the non-target DNA strand, immediately downstream of the protospacer sequence that is complementary to the sgRNA. The presence of the NGG PAM is a prerequisite for SpCas9 to bind to the target DNA and induce a double-strand break (DSB).[1]

While NGG is the most efficiently recognized PAM, SpCas9 can also cleave, albeit with reduced efficiency, at sites with non-canonical PAM sequences. The most prominent non-canonical PAMs include NAG and NGA.[2][3] The cleavage efficiency at these sites is context-dependent and generally lower than at NGG PAMs. Several studies have systematically evaluated the activity of SpCas9 on a wider range of non-canonical PAMs, revealing a broader, though less efficient, targeting scope.[4][5]

Data Presentation: SpCas9 Cleavage Efficiency at Canonical and Non-Canonical PAMs

The following tables summarize the relative cleavage efficiencies of wild-type SpCas9 at various PAM sequences as determined by different experimental approaches in human cells. Efficiency is typically normalized to the activity at a canonical NGG PAM.

Table 1: Relative Cleavage Efficiency of SpCas9 at NGN PAMs

| PAM Sequence (5' to 3') | Relative Cleavage Efficiency (%) | Reference |

| NGG | 100 | [2] |

| NAG | ~4-25 | [1][2] |

| NGA | ~16-23 | [1][2] |

| NGC | Low to undetectable | [6] |

| NGT | Low to undetectable | [6] |

Table 2: Indel Frequencies for SpCas9 at Various Endogenous Human Genomic Loci with Non-Canonical PAMs

| PAM Sequence (5' to 3') | Target Site | Indel Frequency (%) | Reference |

| GCGG | Endogenous Site 1 | 64.3 | [5] |

| CTGG | Endogenous Site 2 | 57.6 | [5] |

| GGTC | Endogenous Site 3 | Significant Activity | [5] |

| GGCG | Endogenous Site 4 | Significant Activity | [5] |

| GGCT | Endogenous Site 5 | Significant Activity | [5] |

| GTGA | Endogenous Site 6 | Significant Activity | [5] |

| GTGT | Endogenous Site 7 | Significant Activity | [5] |

Molecular Mechanism of PAM Recognition

The recognition of the PAM sequence by SpCas9 is a critical initial step in the DNA targeting process. Structural studies have elucidated the molecular basis of this interaction, revealing that the C-terminal domain (CTD) of SpCas9 is responsible for PAM binding.

Specifically, two conserved arginine residues, Arg1333 and Arg1335 , play a pivotal role in reading the GG dinucleotide of the NGG PAM. These residues form hydrogen bonds with the guanine bases in the major groove of the DNA, ensuring a specific and stable interaction.[7] This interaction induces a conformational change in the SpCas9-sgRNA complex, leading to the unwinding of the DNA duplex upstream of the PAM and allowing the sgRNA to hybridize with the target DNA strand.

Experimental Protocols for PAM Identification and Characterization

Several experimental methodologies are employed to identify and quantify the cleavage efficiency of SpCas9 at different PAM sequences.

In Vitro DNA Cleavage Assay

This method directly assesses the ability of purified SpCas9-sgRNA ribonucleoprotein (RNP) complexes to cleave DNA substrates containing different PAM sequences.

Methodology:

-

Substrate Preparation: Synthesize or PCR-amplify short DNA fragments (~200-500 bp) containing a specific protospacer sequence followed by a library of randomized PAM sequences or individual candidate PAMs. Radiolabel or fluorescently label one end of the DNA substrate.

-

RNP Assembly: Incubate purified SpCas9 protein with in vitro transcribed or synthetically produced sgRNA at a defined molar ratio (e.g., 1:1.2) in a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT) at room temperature for 10-15 minutes to form the RNP complex.

-

Cleavage Reaction: Initiate the cleavage reaction by adding the DNA substrate to the pre-assembled RNP complex. Incubate the reaction at 37°C for a specified time course (e.g., 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a stop solution containing EDTA and Proteinase K.

-

Analysis: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging. The percentage of cleaved product relative to the total substrate is quantified to determine the cleavage efficiency for each PAM sequence.

Cell-Based Reporter Assays (e.g., EGFP Reporter Assay)

These assays measure the in vivo activity of SpCas9 by monitoring the disruption of a reporter gene, such as Enhanced Green Fluorescent Protein (EGFP), which is dependent on the recognition of a specific PAM sequence.[8]

Methodology:

-

Reporter Plasmid Construction: Construct a plasmid expressing EGFP. Introduce a target sequence for a specific sgRNA followed by a candidate PAM sequence into the EGFP coding region.

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) and co-transfect the cells with the EGFP reporter plasmid, a plasmid expressing SpCas9, and a plasmid expressing the corresponding sgRNA.

-

Flow Cytometry Analysis: After 48-72 hours, harvest the cells and analyze the percentage of EGFP-negative cells by flow cytometry. The loss of EGFP fluorescence indicates a successful DSB and subsequent error-prone non-homologous end joining (NHEJ) repair, which disrupts the EGFP open reading frame.

-

Data Analysis: The percentage of EGFP-negative cells is used as a proxy for the cleavage efficiency of SpCas9 at the tested PAM sequence.

High-Throughput Screening with Pooled Libraries

This powerful approach allows for the simultaneous assessment of thousands of potential PAM sequences in a single experiment.

Methodology:

-

Library Synthesis: Synthesize a pooled oligonucleotide library containing a fixed protospacer sequence followed by a randomized PAM region (e.g., NNNN).

-

Plasmid Library Construction: Clone the oligonucleotide library into a plasmid backbone.

-

Lentiviral Packaging: Package the plasmid library into lentiviral particles.

-

Cell Transduction: Transduce a Cas9-expressing cell line with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA variant.

-

Selection/Screening: Apply a selection pressure that enriches for cells with a functional gene knockout (e.g., drug resistance, loss of a fluorescent marker).

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the selected and control cell populations. PCR amplify the integrated sgRNA cassettes and perform deep sequencing.

-

Data Analysis: Analyze the sequencing data to determine the enrichment or depletion of sgRNAs associated with each PAM sequence. PAMs that are enriched in the selected population are considered functional.

Implications for Drug Development and Research

A thorough understanding of the SpCas9 PAM sequence is paramount for the successful application of CRISPR-Cas9 technology in both basic research and therapeutic development.

-

Target Site Selection: The strict requirement for a PAM sequence limits the targetable sites within a genome. Knowledge of both canonical and non-canonical PAMs expands the range of potential targets for gene editing.

-

Off-Target Effects: SpCas9 can tolerate mismatches in the sgRNA sequence, particularly when the target is followed by a canonical NGG PAM. Furthermore, cleavage at off-target sites with non-canonical PAMs is a significant concern.[4] Genome-wide off-target detection methods like GUIDE-seq are essential for evaluating the specificity of a given sgRNA.

-

Development of Novel Cas9 Variants: The structural understanding of the SpCas9-PAM interaction has enabled the engineering of SpCas9 variants with altered or relaxed PAM specificities. These engineered nucleases broaden the targeting scope of CRISPR-Cas9 and can be crucial for targeting specific genomic loci that lack a canonical PAM.

-

Therapeutic Applications: For the development of safe and effective CRISPR-based therapies, minimizing off-target effects is critical. This requires careful sgRNA design that considers potential off-target sites with both canonical and non-canonical PAMs.

Conclusion

The protospacer adjacent motif is a fundamental determinant of SpCas9 activity and specificity. The canonical 5'-NGG-3' sequence is the most efficiently recognized PAM, but a growing body of evidence highlights the ability of SpCas9 to cleave at various non-canonical PAMs, albeit with lower efficiency. A deep understanding of the molecular basis of PAM recognition and the use of robust experimental methodologies to characterize PAM specificity are essential for the rational design and application of CRISPR-Cas9 technology. As the field continues to evolve, the development of SpCas9 variants with novel PAM specificities will further expand the utility of this powerful genome editing tool for both scientific discovery and the advancement of novel therapeutics.

References

- 1. Efficient cleavage resolves PAM preferences of CRISPR-Cas in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of non-canonical PAMs for CRISPR/Cas9-mediated DNA cleavage in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Continuous evolution of SpCas9 variants compatible with non-G PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portals.broadinstitute.org [portals.broadinstitute.org]

A Technical Guide to CRISPR-Cas9 Genome Engineering: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful and versatile tool for precise genetic manipulation.[1] This technology, derived from a bacterial adaptive immune system, allows for targeted cleavage of DNA, enabling the introduction of specific genetic alterations.[2] Its relative simplicity, high efficiency, and adaptability have made it an indispensable tool in basic research, drug discovery, and the development of novel therapeutic strategies.[1] This guide provides an in-depth overview of the core principles of CRISPR-Cas9 technology, detailed experimental protocols, and quantitative data to inform experimental design and execution.

Core Principles of CRISPR-Cas9

The CRISPR-Cas9 system is composed of two essential components: the Cas9 nuclease and a guide RNA (gRNA).[3]

-

Cas9 Nuclease: This DNA endonuclease acts as a molecular scissor, creating a double-strand break (DSB) in the target DNA. The most commonly used Cas9 is derived from Streptococcus pyogenes (SpCas9).

-

Guide RNA (gRNA): This single RNA molecule is engineered to be complementary to a specific target DNA sequence. It directs the Cas9 nuclease to the desired genomic locus. The gRNA consists of two parts: the CRISPR RNA (crRNA), which contains the ~20 nucleotide target-specific sequence, and the trans-activating crRNA (tracrRNA), which serves as a scaffold for Cas9 binding.[3]

The targeting of Cas9 is further dictated by the presence of a Protospacer Adjacent Motif (PAM) , a short DNA sequence (typically 5'-NGG-3' for SpCas9) located immediately downstream of the target sequence.[4][5] Cas9 will only bind to and cleave the target DNA if the PAM sequence is present.[4]

Upon successful binding of the gRNA to the target DNA and recognition of the PAM sequence, the Cas9 nuclease undergoes a conformational change and cleaves both strands of the DNA, creating a DSB.[5]

DNA Repair Pathways: NHEJ and HDR

The cell's natural DNA repair machinery is harnessed to introduce the desired genetic modifications following the Cas9-induced DSB. Two primary pathways are involved:

-

Non-Homologous End Joining (NHEJ): This is the cell's predominant and more efficient repair mechanism.[6] It often introduces small, random insertions or deletions (indels) at the break site as it ligates the broken ends back together. This error-prone process can be exploited to create gene knockouts by inducing frameshift mutations that lead to premature stop codons.[5][6]

-

Homology-Directed Repair (HDR): This less frequent pathway can be utilized to introduce precise genetic modifications.[5][6] It requires the presence of a donor DNA template with sequences homologous to the regions flanking the DSB. This template can be used to insert specific sequences, correct mutations, or introduce reporter genes. HDR is generally less efficient than NHEJ and is most active during the S and G2 phases of the cell cycle.[7][8]

Experimental Workflow

A typical CRISPR-Cas9 experiment involves several key steps, from initial design to final validation.

Caption: A generalized experimental workflow for CRISPR-Cas9 genome editing.

Quantitative Data Summary

The efficiency of CRISPR-Cas9 genome editing can be influenced by several factors, including the delivery method, the specific guide RNA sequence, and the target locus. The tables below summarize key quantitative data to aid in experimental design.

Table 1: Comparison of CRISPR-Cas9 Delivery Methods

| Delivery Method | Components Delivered | Advantages | Disadvantages | Typical Transfection Efficiency |

| Plasmid DNA | Cas9 and gRNA expression cassettes | Relatively inexpensive, easy to produce | Risk of random integration into the host genome, prolonged expression can increase off-target effects | 20-80% (cell type dependent) |

| mRNA | Cas9 mRNA and gRNA | Transient expression reduces off-target effects, no risk of genomic integration | More expensive and less stable than plasmid DNA | 30-90% (cell type dependent) |

| Ribonucleoprotein (RNP) | Purified Cas9 protein and synthetic gRNA | Immediate activity, transient presence minimizes off-target effects, DNA-free | Higher cost, requires protein purification and RNA synthesis | 50-95% (cell type dependent) |

| Viral (e.g., AAV, Lentivirus) | Cas9 and gRNA expression cassettes | High efficiency in a wide range of cell types, including primary cells | Potential for immunogenicity, risk of insertional mutagenesis (Lentivirus), limited packaging capacity (AAV) | 70-100% (cell type and virus dependent) |

Table 2: Factors Influencing On-Target Editing Efficiency

| Factor | Influence on Efficiency | Recommendations |

| Guide RNA Sequence | GC content and secondary structures can affect binding and cleavage efficiency. | Aim for a GC content of 40-80%.[3] Use design tools to predict on-target scores. |

| Chromatin Accessibility | Tightly packed heterochromatin can be less accessible to the Cas9-gRNA complex. | Target regions of open chromatin when possible. |

| Target Locus | Intrinsic properties of the DNA sequence can influence Cas9 binding and cleavage. | Empirically test multiple gRNAs for a given target. |

| Cell Type | The efficiency of DNA repair pathways can vary between different cell types. | Optimize delivery and editing conditions for each cell line. |

Table 3: Comparison of Methods for Detecting Editing Efficiency

| Method | Principle | Advantages | Disadvantages |

| T7 Endonuclease I (T7E1) Assay | Recognizes and cleaves mismatched DNA heteroduplexes formed after PCR amplification of the target region.[9] | Relatively simple and inexpensive. | Can underestimate editing efficiency, not quantitative. |

| Sanger Sequencing with TIDE/ICE Analysis | Sequence trace decomposition of PCR amplicons to identify and quantify indels.[10] | Provides sequence-level information, quantitative. | Less sensitive for low-frequency mutations, not suitable for complex edits. |

| Next-Generation Sequencing (NGS) | Deep sequencing of the target locus to precisely identify and quantify all editing outcomes. | Highly sensitive and quantitative, can detect rare events and complex rearrangements. | More expensive and computationally intensive. |

| Droplet Digital PCR (ddPCR) | Absolute quantification of edited and unedited alleles. | Highly precise and quantitative. | Requires specialized equipment. |

Detailed Experimental Protocols

Protocol 1: Guide RNA Design

-

Identify the target genomic region: Obtain the DNA sequence of the gene or genomic region of interest.

-

Locate PAM sequences: Search for the PAM sequence (e.g., 5'-NGG-3' for SpCas9) within the target region.[11]

-

Select the protospacer sequence: The 20 nucleotides immediately upstream of the PAM sequence will serve as the protospacer for the gRNA.[11]

-

Utilize online design tools: Employ web-based tools such as Synthego's Design Tool, CRISPOR, or CHOPCHOP to predict the on-target efficiency and potential off-target sites for your designed gRNAs.[3][12] These tools often provide scores to help rank and select the most promising candidates.

-

Perform a BLAST search: To further assess specificity, perform a BLAST search of the potential gRNA sequence against the entire genome of the organism to identify potential off-target sites with high homology.

Protocol 2: Ribonucleoprotein (RNP) Delivery via Electroporation

-

Prepare the RNP complex:

-

Synthesize or purchase high-quality synthetic sgRNA and purified Cas9 protein.

-

In a sterile microcentrifuge tube, combine the sgRNA and Cas9 protein at a specific molar ratio (e.g., 1.2:1 sgRNA:Cas9).

-

Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.[13]

-

-

Cell Preparation:

-

Culture the target cells to the appropriate confluency.

-

Harvest the cells and wash them with a suitable electroporation buffer.

-

Resuspend the cells in the electroporation buffer at the desired concentration.

-

-

Electroporation:

-

Add the pre-formed RNP complex to the cell suspension.

-

If performing HDR, add the donor DNA template to the cell suspension.

-

Transfer the mixture to an electroporation cuvette.

-

Deliver the electrical pulse using an electroporator with optimized settings for the specific cell type.

-

-

Post-Electroporation Care:

-

Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing fresh growth medium.

-

Incubate the cells under standard conditions for 48-72 hours to allow for genome editing to occur.

-

Protocol 3: T7 Endonuclease I (T7E1) Assay for Mutation Detection

-

Genomic DNA Extraction: Extract genomic DNA from the edited and control cell populations.

-

PCR Amplification:

-

Design primers to amplify a 400-800 bp region surrounding the target site.

-

Perform PCR using a high-fidelity DNA polymerase to amplify the target locus from both the edited and control genomic DNA.

-

-

Heteroduplex Formation:

-

Denature the PCR products by heating to 95°C for 5 minutes.

-

Gradually cool the samples to room temperature to allow for the re-annealing of DNA strands, which will form heteroduplexes between wild-type and mutated strands.

-

-

T7E1 Digestion:

-

Incubate the annealed PCR products with T7 Endonuclease I enzyme at 37°C for 15-30 minutes.[14] The enzyme will cleave the mismatched DNA in the heteroduplexes.

-

-

Gel Electrophoresis:

-

Analyze the digestion products by agarose gel electrophoresis.

-

The presence of cleaved DNA fragments in the edited sample, in addition to the full-length PCR product, indicates successful genome editing.

-

The percentage of cleaved DNA can be quantified using densitometry to estimate the editing efficiency.

-

Protocol 4: GUIDE-seq for Off-Target Analysis

-

Transfection with dsODN:

-

Co-transfect the target cells with the CRISPR-Cas9 components (as plasmid, mRNA, or RNP) and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN).[15]

-

-

Genomic DNA Extraction and Fragmentation:

-

After 48-72 hours, extract genomic DNA from the cells.

-

Fragment the genomic DNA using sonication or enzymatic methods.[16]

-

-

Library Preparation:

-

Perform end-repair and A-tailing of the fragmented DNA.

-

Ligate adapters containing unique molecular identifiers (UMIs) to the DNA fragments.[16]

-

Amplify the library using primers specific to the ligated adapters and the integrated dsODN.

-

-

Next-Generation Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

Map the sequencing reads to the reference genome.

-

Identify genomic locations where the dsODN has been integrated, as these represent sites of DNA double-strand breaks.

-

The frequency of reads at each site corresponds to the cleavage efficiency at that particular on-target or off-target locus.

-

Signaling Pathways and Logical Relationships

CRISPR-Cas9 Mechanism of Action

References

- 1. Frontiers | CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing [frontiersin.org]

- 2. CRISPR - Wikipedia [en.wikipedia.org]

- 3. synthego.com [synthego.com]

- 4. idtdna.com [idtdna.com]

- 5. Gene therapy - Wikipedia [en.wikipedia.org]

- 6. frontiersin.org [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. diagenode.com [diagenode.com]

- 10. Comparison of efficiency and specificity of CRISPR-associated (Cas) nucleases in plants: An expanded toolkit for precision genome engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]

- 12. synthego.com [synthego.com]

- 13. blog.addgene.org [blog.addgene.org]

- 14. neb.com [neb.com]

- 15. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

Methodological & Application

Designing Guide RNAs for CRISPR-Cas9 Knockout Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, providing a powerful and versatile tool for targeted gene knockout. The specificity of this system is primarily determined by a short, synthetic single-guide RNA (sgRNA) that directs the Cas9 nuclease to a specific genomic locus.[1] Proper design of the sgRNA is therefore a critical step for successful and precise gene knockout experiments, maximizing on-target activity while minimizing off-target effects. These application notes provide a comprehensive guide to the principles of sgRNA design, detailed experimental protocols for the entire workflow from design to validation, and a comparative analysis of different strategies.

I. Principles of sgRNA Design for Gene Knockout

Effective sgRNA design is a multi-faceted process that involves selecting a target sequence that is both efficient at inducing a double-strand break (DSB) and specific to the intended genomic locus.

1. Target Site Selection:

For gene knockout experiments, the goal is to induce a frameshift mutation within the coding sequence of the target gene, leading to a premature stop codon and a non-functional protein product. This is typically achieved through the error-prone non-homologous end joining (NHEJ) DNA repair pathway, which often introduces small insertions or deletions (indels) at the DSB site.

Key considerations for target site selection include:

-

Protospacer Adjacent Motif (PAM): The most commonly used Cas9 nuclease, from Streptococcus pyogenes (SpCas9), recognizes the PAM sequence 5'-NGG-3', where 'N' can be any nucleotide. The sgRNA target sequence, known as the protospacer, is the 20-nucleotide sequence immediately upstream of the PAM.

-

Targeting Early Exons: To maximize the likelihood of generating a loss-of-function mutation, it is advisable to target an early exon in the coding sequence of the gene. This increases the probability that a frameshift mutation will result in a truncated and non-functional protein.

-

Avoiding Functionally Redundant Domains: If a protein has multiple functional domains, targeting a critical domain can increase the chances of complete knockout.

2. On-Target Efficiency:

The on-target efficiency of an sgRNA refers to its ability to guide Cas9 to the intended target site and induce a DSB. Several factors can influence on-target efficiency, including:

-

GC Content: A GC content of 40-80% in the protospacer sequence is generally recommended for efficient sgRNA activity.

-

Sequence-Specific Features: Certain nucleotide preferences at specific positions within the protospacer have been shown to enhance cleavage efficiency.

-

Secondary Structure: Complex secondary structures in the sgRNA can interfere with its binding to Cas9 and the target DNA, reducing efficiency.

3. Off-Target Effects:

Off-target effects, the cleavage of unintended genomic sites, are a major concern in CRISPR experiments. These off-target sites typically have high sequence similarity to the on-target protospacer, often with a few mismatches. Minimizing off-target effects is crucial for accurate interpretation of experimental results and for therapeutic applications. Strategies to mitigate off-target effects include:

-

Genome-wide Specificity Analysis: It is essential to perform a BLAST search or use dedicated off-target prediction tools to identify potential off-target sites across the entire genome.

-

High-Fidelity Cas9 Variants: Engineered high-fidelity Cas9 variants (e.g., SpCas9-HF1) have been developed that exhibit significantly reduced off-target activity while maintaining high on-target efficiency.[2][3]

-

Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and sgRNA as a pre-assembled RNP complex can limit the duration of Cas9 activity in the cell, thereby reducing the opportunity for off-target cleavage compared to plasmid-based delivery.[4][5]

4. sgRNA Design Tools:

Several web-based tools are available to facilitate the design of sgRNAs. These tools integrate algorithms that consider on-target efficiency and off-target potential to provide a ranked list of candidate sgRNAs for a given target gene. Commonly used tools include CHOPCHOP, CRISPOR, and tools provided by companies like IDT and Synthego.[6][7] These tools typically provide on-target and off-target scores to aid in the selection of the most promising sgRNA candidates.[6]

II. Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step workflow for a typical CRISPR-Cas9 knockout experiment, from sgRNA design to validation of the knockout.

Protocol 1: Cloning sgRNA Oligonucleotides into pX330 Vector

This protocol describes the cloning of a pair of annealed oligonucleotides encoding the sgRNA into the BbsI-digested pX330 vector, a commonly used all-in-one plasmid expressing both SpCas9 and the sgRNA.

Materials:

-

pX330 vector

-

Custom-synthesized and purified DNA oligonucleotides for sgRNA

-

BbsI restriction enzyme and buffer

-

T4 DNA Ligase and buffer

-

T4 Polynucleotide Kinase (PNK)

-

ATP

-

Nuclease-free water

-

Competent E. coli cells (e.g., Stbl3)

-

LB agar plates with ampicillin

Procedure:

-

Design and Order Oligonucleotides:

-

Design two complementary oligonucleotides encoding the 20-nucleotide target sequence.

-

Add appropriate overhangs for cloning into the BbsI site of pX330.

-

Top strand oligo: 5'- CACC G [20-nt target sequence] -3'

-

Bottom strand oligo: 5'- AAAC [Reverse complement of 20-nt target sequence] C -3'

-

-

-

Phosphorylate and Anneal Oligonucleotides:

-

Set up the following reaction in a PCR tube:

Component Volume Top strand oligo (100 µM) 1 µL Bottom strand oligo (100 µM) 1 µL 10X T4 Ligation Buffer 1 µL T4 PNK 0.5 µL | Nuclease-free water | to 10 µL |

-

Incubate in a thermocycler with the following program:

-

37°C for 30 minutes

-

95°C for 5 minutes

-

Ramp down to 25°C at a rate of 5°C/minute.

-

-

-

Digest pX330 Vector:

-

Set up the following digestion reaction:

Component Volume pX330 vector (1 µg) X µL 10X Restriction Enzyme Buffer 2 µL BbsI 1 µL | Nuclease-free water | to 20 µL |

-

Incubate at 37°C for 1 hour.

-

-

Ligation:

-

A simplified method is to add the ligation components directly to the BbsI digest.[8]

-

To the 20 µL digestion reaction, add:

Component Volume 10X T4 Ligase Buffer 2.5 µL Annealed oligo duplex (diluted 1:250) 1 µL | T4 DNA Ligase | 1.5 µL |

-

Incubate at 37°C for 1 hour or at room temperature for 10-20 minutes.

-

-

Transformation:

-

Transform 2-5 µL of the ligation reaction into competent E. coli cells following a standard heat-shock or electroporation protocol.[9]

-

Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

-

-

Colony Screening and Sequence Verification:

-

Pick individual colonies and grow overnight cultures.

-

Isolate plasmid DNA using a miniprep kit.

-

Verify the sequence of the inserted sgRNA by Sanger sequencing.

-

Protocol 2: Delivery of CRISPR-Cas9 Components into Mammalian Cells

The two most common methods for delivering CRISPR-Cas9 components into mammalian cells are plasmid transfection and RNP electroporation.

A. Plasmid Transfection

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

sgRNA-Cas9 expression plasmid (e.g., pX330 with cloned sgRNA)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[10]

-

-

Transfection:

-

On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A general protocol is as follows:

-

In one tube, dilute 2.5 µg of the sgRNA-Cas9 plasmid in 125 µL of Opti-MEM.

-

In a separate tube, dilute the transfection reagent in 125 µL of Opti-MEM.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.

-

-

Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.

-

-

Post-Transfection:

-

Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically for your cell line and experimental goals.

-

After the incubation period, proceed with genomic DNA extraction for validation of editing.

-

B. RNP Electroporation

Materials:

-

Mammalian cell line of interest

-

Synthetic sgRNA

-

Purified Cas9 protein

-

Electroporation system (e.g., Neon Transfection System)

-

Electroporation buffer and cuvettes

-

Complete cell culture medium

Procedure:

-

Prepare RNP Complexes:

-

In a sterile microcentrifuge tube, mix the synthetic sgRNA and Cas9 protein. A common molar ratio is 1.2:1 (sgRNA:Cas9).

-

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

-

-

Cell Preparation:

-

Harvest the cells and resuspend them in the appropriate electroporation buffer at the desired concentration, as recommended by the electroporation system manufacturer.

-

-

Electroporation:

-

Add the pre-formed RNP complexes to the cell suspension.

-

Transfer the cell-RNP mixture to an electroporation cuvette.

-

Electroporate the cells using the optimized parameters for your cell line.

-

-

Post-Electroporation:

-

Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete medium.

-

Incubate the cells for 24-72 hours before harvesting for genomic DNA extraction.

-

Protocol 3: Validation of On-Target Knockout Efficiency

After delivery of the CRISPR-Cas9 components, it is essential to validate the on-target editing efficiency. Two common methods are the T7 Endonuclease I (T7E1) assay and Sanger sequencing analysis.

A. T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a mismatch cleavage assay that can detect the presence of indels in a mixed population of cells.

Materials:

-

Genomic DNA extracted from edited and control cells

-

PCR primers flanking the sgRNA target site

-

Taq DNA polymerase and dNTPs

-

T7 Endonuclease I and buffer

-

Agarose gel and electrophoresis equipment

Procedure:

-

PCR Amplification:

-

Amplify the genomic region flanking the sgRNA target site from both edited and control genomic DNA. The amplicon size should be between 400-800 bp.[11]

-

-

Heteroduplex Formation:

-

In a PCR tube, mix approximately 200 ng of the purified PCR product with 2 µL of 10X reaction buffer and nuclease-free water to a final volume of 19 µL.

-

Denature and re-anneal the PCR products in a thermocycler using the following program:

-

95°C for 5 minutes

-

Ramp down from 95°C to 85°C at -2°C/second

-

Ramp down from 85°C to 25°C at -0.1°C/second

-

-

-

T7E1 Digestion:

-

Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.

-

Incubate at 37°C for 15 minutes.

-

-

Gel Electrophoresis:

-

Run the digested products on a 2% agarose gel.

-

The presence of cleaved fragments in the edited sample, in addition to the parental band, indicates successful gene editing.

-

-

Quantification (Optional):

-

The percentage of gene modification can be estimated by measuring the band intensities using image analysis software.[12]

-

B. Sanger Sequencing and TIDE/ICE Analysis

Sanger sequencing of the PCR amplicon, followed by analysis with tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits), can provide a more quantitative assessment of editing efficiency and the spectrum of indels.[13]

Procedure:

-

PCR Amplification and Purification:

-

Amplify the target region from edited and control cells as described for the T7E1 assay.

-

Purify the PCR products.

-

-

Sanger Sequencing:

-

Submit the purified PCR products for Sanger sequencing using one of the PCR primers.

-

-

Data Analysis:

-

Upload the Sanger sequencing files (.ab1) for both the control and edited samples to the TIDE or ICE web tool.

-

The software will analyze the sequencing chromatograms to quantify the percentage of indels and identify the most common indel types.[14]

-

Protocol 4: Off-Target Analysis by Next-Generation Sequencing (NGS)

For applications requiring high precision, it is important to assess off-target effects. Targeted deep sequencing of potential off-target sites is a common approach.

Materials:

-

Genomic DNA from edited and control cells

-

Primers for amplifying potential off-target sites

-

NGS library preparation kit

-

Next-generation sequencer

Procedure:

-

Identify Potential Off-Target Sites:

-

Use off-target prediction tools to identify the top potential off-target sites based on sequence similarity to the on-target sgRNA.

-

-

Amplify Off-Target Loci:

-

Design and validate PCR primers to amplify each of the predicted off-target sites.

-

-

NGS Library Preparation and Sequencing:

-

Prepare amplicon-based NGS libraries from the genomic DNA of edited and control cells.

-

Sequence the libraries on an NGS platform.

-

-

Bioinformatic Analysis:

-